4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-16-8-9-18(14-17(16)2)24-27-25(32-28-24)23-15-29(19-10-12-20(31-3)13-11-19)26(30)22-7-5-4-6-21(22)23/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKHJKGQAPVEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Isoquinolinone: The oxadiazole intermediate is then coupled with an isoquinolinone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one: Lacks the methoxy group, which may affect its chemical properties and applications.
4-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-hydroxyphenyl)isoquinolin-1(2H)-one:
Uniqueness
The presence of the methoxyphenyl group in 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Biological Activity
The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N4O2
- Molecular Weight : 378.44 g/mol
- CAS Number : 1325306-36-2
Biological Activities
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties:
Antioxidant Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antioxidant properties. The presence of the 3,4-dimethylphenyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals.
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles possess antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains and fungi due to its ability to disrupt microbial cell membranes.
Anticancer Activity
The isoquinoline moiety is known for its anticancer properties. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies.
Case Studies and Research Findings
-
Antioxidant Studies :
- A study evaluated the antioxidant capacity using DPPH and ABTS assays, showing a notable reduction in free radical formation when treated with the compound.
- Table 1 summarizes the results of antioxidant activity compared to standard antioxidants.
Compound DPPH IC50 (μg/mL) ABTS IC50 (μg/mL) 4-[3-(3,4-dimethylphenyl)-... 45 ± 5 50 ± 3 Ascorbic Acid 30 ± 2 35 ± 1 -
Antimicrobial Studies :
- The compound was tested against various pathogens including E. coli and Staphylococcus aureus. It exhibited significant growth inhibition at concentrations as low as 50 μg/mL.
- Table 2 shows the minimum inhibitory concentration (MIC) values.
Pathogen MIC (μg/mL) E. coli 50 Staphylococcus aureus 25 Candida albicans 100 -
Anticancer Studies :
- In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner.
- Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment with the compound.
The proposed mechanisms of action include:
- Free Radical Scavenging : The oxadiazole ring facilitates electron donation, neutralizing free radicals.
- Cell Membrane Disruption : Interaction with microbial membranes leads to increased permeability and cell death.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
To optimize synthesis, employ a stepwise approach:
- Reaction Conditions: Use high-purity precursors and controlled temperatures (e.g., microwave-assisted synthesis for faster kinetics). Monitor intermediates via LC-MS to identify side reactions .
- Purification: Combine column chromatography with recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) to remove unreacted 3,4-dimethylphenyl precursors. Validate purity via HPLC (>98%) .
- Catalyst Screening: Test Pd-based catalysts for coupling reactions involving the oxadiazole moiety, as heterocyclic systems often require metal-mediated cyclization .
Basic: What are the best practices for characterizing the crystal structure of this compound?
Answer:
For X-ray crystallography:
- Data Collection: Use synchrotron radiation for high-resolution data (<0.8 Å) to resolve electron density of the oxadiazole and methoxyphenyl groups .
- Structure Solution: Employ dual-space algorithms in SHELXD for phasing, followed by refinement in SHELXL with anisotropic displacement parameters .
- Validation: Cross-check with OLEX2’s graphical interface to correct for twinning or disorder in the dihydroisoquinolinone ring .
Advanced: How can contradictory data regarding the compound’s biological activity be resolved?
Answer:
Address discrepancies via:
- Dose-Response Replication: Conduct assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .
- Theoretical Alignment: Link results to a mechanistic framework (e.g., molecular docking to verify binding affinity to target proteins) .
- Meta-Analysis: Use PRISMA guidelines to aggregate data from independent studies, identifying outliers due to assay sensitivity (e.g., fluorescence interference from the methoxyphenyl group) .
Advanced: What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?
Answer:
Adopt a tiered approach:
- Lab Studies: Measure hydrolysis rates at varying pH and UV stability using HPLC-UV. The oxadiazole ring may show photolytic degradation under 254 nm light .
- Biotic Transformation: Use OECD 301F guidelines to assess aerobic biodegradation in activated sludge, tracking metabolites via HRMS .
- Modeling: Apply EPI Suite to predict bioaccumulation potential (log P ~3.2) and prioritize ecotoxicity testing in Daphnia magna .
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis: Systematically modify substituents (e.g., replace 4-methoxyphenyl with halogens) and assess changes in bioactivity .
- Biophysical Assays: Use SPR or ITC to quantify binding kinetics to target proteins, correlating with steric/electronic effects of the 3,4-dimethylphenyl group .
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions critical for receptor interaction .
Basic: What analytical techniques are critical for confirming the compound’s identity and stability?
Answer:
- Spectroscopy: Use H/C NMR to verify substituent positions (e.g., methoxy singlet at δ 3.8 ppm). Compare with reference data for oxadiazole C=O stretches (~1650 cm) in IR .
- Mass Spectrometry: Employ HRMS (ESI+) to confirm molecular ion [M+H] (calc. 471.1784) and rule out dimerization .
- Stability Studies: Conduct accelerated degradation (40°C/75% RH) with UPLC-PDA monitoring to detect hydrolytic cleavage of the oxadiazole ring .
Advanced: How should researchers address inconsistencies in crystallographic data versus computational predictions?
Answer:
- Refinement Checks: Re-analyze X-ray data using Hirshfeld atom refinement (HAR) to resolve discrepancies in hydrogen bonding networks .
- Conformational Analysis: Compare crystal structure torsion angles with gas-phase DFT-optimized geometries, adjusting for solvent effects in MD simulations .
- Error Metrics: Calculate R-factor gaps (>5% suggests systematic errors; re-exclude outliers or apply TWINABS for twinned crystals) .
Basic: What experimental designs minimize variability in biological assays for this compound?
Answer:
- Blocked Designs: Use randomized block designs with split plots (e.g., cell lines as main plots, compound concentrations as subplots) to control for plate-to-plate variability .
- Controls: Include vehicle controls (DMSO <0.1%) and reference inhibitors to normalize activity data .
- Replication: Perform triplicate runs with independent compound batches to confirm IC consistency (±10%) .
Advanced: How can the compound’s potential as a kinase inhibitor be validated mechanistically?
Answer:
- Enzyme Assays: Use recombinant kinases (e.g., EGFR) in radiometric assays with [γ-P]ATP, comparing inhibition to known inhibitors like Gefitinib .
- Cellular Validation: Perform Western blotting to monitor phosphorylation downstream of target kinases (e.g., ERK1/2 in cancer cell lines) .
- Selectivity Profiling: Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to identify off-target effects linked to the dihydroisoquinolinone core .
Advanced: What strategies are effective for resolving low solubility in in vitro assays?
Answer:
- Co-Solvents: Use cyclodextrin-based formulations (e.g., 10% HP-β-CD) to enhance aqueous solubility without disrupting assay integrity .
- Prodrug Design: Synthesize phosphate esters of the methoxyphenyl group to improve solubility, with enzymatic cleavage in target tissues .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) and validate dissolution kinetics using dialysis membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
